Product packaging for Sinalbin B(Cat. No.:)

Sinalbin B

Cat. No.: B1244889
M. Wt: 264.4 g/mol
InChI Key: JCYHQSOLTRRNNC-UHFFFAOYSA-N
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Description

Contextual Overview of Glucosinolates and Phytoalexins in Brassicaceae Research

The Brassicaceae family, which includes a vast array of economically important plants like mustard, broccoli, and cabbage, is characterized by the production of a diverse group of secondary metabolites. Among these, glucosinolates and phytoalexins are of significant scientific interest. mdpi.com Glucosinolates are sulfur-containing compounds responsible for the characteristic pungent flavor of many of these plants. mdpi.complantaanalytica.com They are considered to have no biological activity on their own; however, when the plant tissue is damaged, they are hydrolyzed by the enzyme myrosinase into various bioactive compounds, including isothiocyanates, nitriles, and thiocyanates. nih.govresearchgate.nettandfonline.com These breakdown products play a crucial role in the plant's defense against herbivores and pathogens. researchgate.net

Phytoalexins, on the other hand, are low molecular weight antimicrobial compounds that are produced by plants in response to stress, such as microbial attack. mdpi.com In Brassicaceae, many phytoalexins are indole-sulfur compounds, with brassinin (B1667508) being a key precursor to over 30 other related compounds. mdpi.compnas.org Research has established a biosynthetic link between glucosinolates and phytoalexins, with indole (B1671886) glucosinolates serving as precursors for the formation of these defense compounds. agriculturejournals.czresearchgate.net This intricate biochemical network underscores the complex chemical defense strategies employed by Brassicaceae plants.

Historical Perspectives on Sinalbin Compound Class Discovery and Initial Research

The study of glucosinolates dates back to the early 20th century, with initial research focusing on understanding the chemical basis for the sharp taste of mustard. researchgate.net Sinalbin, the primary glucosinolate in white mustard (Sinapis alba), was among the early compounds to be investigated. mdpi.comwikipedia.org Its structure was elucidated in the mid-20th century, revealing it to be p-hydroxybenzylglucosinolate. mdpi.comdrugfuture.com Early research on sinalbin primarily revolved around its enzymatic hydrolysis by myrosinase, which yields p-hydroxybenzyl isothiocyanate, glucose, and sinapine (B1681761) acid sulfate (B86663). mdpi.comoup.com This isothiocyanate is responsible for the characteristic, albeit milder, pungency of white mustard compared to the sharper taste of black mustard, which contains sinigrin (B192396). wikipedia.org

The discovery of phytoalexins in the Brassicaceae family is a more recent development. In 2000, the phytoalexins sinalbin A and sinalbin B were isolated from white mustard (Sinapis alba) that had been treated with elicitors to induce a defense response. nih.gov This discovery was significant as it expanded the known chemical arsenal (B13267) of this important plant species and highlighted a new class of compounds within the broader family of cruciferous phytoalexins.

Rationale for Dedicated Academic Inquiry into this compound

The specific academic interest in this compound stems from its dual role as both a phytoalexin and a biosynthetic precursor. nih.gov Research has shown that this compound is not only produced in response to stress but is also a key intermediate in the biosynthetic pathway of other phytoalexins, such as erucalexin and 1-methoxyspirobrassinin (B1250493). nih.govrsc.org This positions this compound at a critical juncture in the plant's defense metabolism, making it a valuable subject for understanding the regulation and evolution of these pathways.

Furthermore, the biosynthetic pathway leading to this compound and its subsequent conversion products involves unique enzymatic steps, including oxidative processes and rearrangements. rsc.org Studying these reactions provides fundamental insights into the biochemical capabilities of plants and the intricate mechanisms they have evolved to produce a diverse array of protective compounds. A thorough understanding of the biosynthesis and function of this compound is therefore essential for a comprehensive picture of plant-pathogen interactions and the chemical ecology of the Brassicaceae family.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2OS2 B1244889 Sinalbin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4 g/mol

IUPAC Name

9-methoxy-2-methylsulfanyl-4H-[1,3]thiazino[6,5-b]indole

InChI

InChI=1S/C12H12N2OS2/c1-15-14-10-6-4-3-5-8(10)9-7-13-12(16-2)17-11(9)14/h3-6H,7H2,1-2H3

InChI Key

JCYHQSOLTRRNNC-UHFFFAOYSA-N

Canonical SMILES

CON1C2=CC=CC=C2C3=C1SC(=NC3)SC

Synonyms

sinalbin B

Origin of Product

United States

Phytochemical Occurrence and Ecological Significance of Sinalbin B

Natural Distribution of Sinalbin B in Sinapis alba and Related Plant Species

This compound is most notably found in the seeds of white mustard, Sinapis alba. wikipedia.orgwikipedia.org This plant, also referred to as yellow mustard, is a member of the Brassicaceae family and is believed to have originated in the Mediterranean region. wikipedia.orgmdpi.com Beyond its primary association with S. alba, sinalbin is also present in many wild plant species. wikipedia.org It is the principal glucosinolate in white mustard, distinguishing it from black mustard (Brassica nigra), which predominantly contains sinigrin (B192396). wikipedia.orgmdpi.comresearchgate.net

The distribution of sinalbin extends to other related species within the Brassicales order. For instance, it is the dominant glucosinolate in both the aboveground and belowground tissues of Bunias orientalis (Turkish rocket). frontiersin.org Research has also detected sinalbin in the leaves of Sinapis arvensis (wild mustard) and in larvae of the turnip sawfly, Athalia rosae, that have fed on S. alba, indicating its transfer through trophic levels. frontiersin.orguni-bielefeld.de While Sinapis alba is phylogenetically close to the Brassica genus, the presence of sinalbin is a key characteristic of the Sinapis genus. mdpi.com

Here is an interactive data table summarizing the distribution of this compound and related glucosinolates in various plant species:

Table 1: Distribution of Key Glucosinolates in Selected Brassicaceae Species
Plant Species Common Name Primary Glucosinolate(s) Reference(s)
Sinapis alba White/Yellow Mustard Sinalbin wikipedia.orgwikipedia.orgmdpi.com
Brassica nigra Black Mustard Sinigrin wikipedia.orgmdpi.comresearchgate.net
Brassica juncea Brown/Indian Mustard Sinigrin mdpi.comresearchgate.netcdnsciencepub.com
Bunias orientalis Turkish Rocket Sinalbin frontiersin.org
Sinapis arvensis Wild Mustard Sinalbin frontiersin.org

Quantitative Variation of this compound in Plant Tissues and Developmental Stages

The concentration of this compound varies significantly across different tissues and developmental stages of the plant. In Sinapis alba, the highest concentrations of sinalbin are typically found in the seeds. wikipedia.orgwikipedia.orgmdpi.com This is a common pattern for glucosinolates in general, as they often accumulate in reproductive tissues. phytojournal.com

Studies on related Brassica species, which also produce glucosinolates, provide insights into this differential distribution. For example, in Brassica juncea, sinigrin content is considerably higher in flowers compared to vegetative parts like leaves and stems. phytojournal.com Research on Brassica oleracea under drought stress showed that leaves accumulated significantly higher levels of glucosinolates than roots. mdpi.com In rapeseed (Brassica napus), while total glucosinolate concentrations were high and relatively uniform across embryonic tissues (hypocotyl, radicle, and cotyledons), they were significantly lower in the seed coat and endosperm. plos.org This suggests a strategic allocation of these defensive compounds to protect the most vital and vulnerable parts of the plant, such as the embryo and reproductive organs. Breeding programs have led to the development of Sinapis alba cultivars with low glucosinolate levels in their seeds. cdnsciencepub.com In these low-glucosinolate lines, the foliar concentrations of sinalbin in cotyledons and leaves are also significantly reduced, often by three or more orders of magnitude compared to unselected parent plants. cdnsciencepub.com

This interactive table illustrates the variation of glucosinolate content in different plant parts, using sinigrin in Brassica juncea as an analogue for sinalbin distribution.

Table 2: Example of Glucosinolate (Sinigrin) Variation in Brassica juncea Tissues

Plant Part Sinigrin Concentration Range (µmol/g DM) Reference(s)
Stem 9.4 - 32.46 phytojournal.com
Leaves 14 - 64 phytojournal.com
Flowers 31.02 - 73.49 phytojournal.com

Environmental and Agronomic Factors Influencing this compound Accumulation

The accumulation of this compound in Sinapis alba and other glucosinolates in related species is influenced by a variety of environmental and agronomic factors.

Environmental Factors:

Temperature: Studies on Brassicaceae have shown that temperature can significantly affect glucosinolate content. researchgate.net High temperatures have been observed to increase the glucosinolate concentration in various Brassica plants. mdpi.comresearchgate.net Conversely, lower temperatures may reduce glucosinolate levels. mdpi.com

Water Availability: Drought stress has been shown to impact glucosinolate levels. In Brassica oleracea, plants subjected to water deficit showed a higher amount of total glucosinolates in their leaves compared to their roots. mdpi.com The response can be genotype-specific, with some varieties showing a significant increase in glucosinolates under drought conditions. mdpi.com

Solar Radiation: The duration of daily solar radiation is another environmental factor that can influence the glucosinolate content in Brassicaceae. researchgate.net

Agronomic Factors:

Fertilization: Nitrogen application can affect the concentration of glucosinolates. In a study on Sinapis alba, nitrogen fertilization led to a decrease in glucosinolate levels in the seeds of a traditional high-glucosinolate cultivar. nih.gov However, in a low-glucosinolate cultivar, nitrogen did not significantly affect the total glucosinolate content but did alter the qualitative composition. nih.gov

Plant Spacing: Agronomic practices such as plant spacing can influence plant development and, consequently, may have an indirect effect on the production of secondary metabolites like sinalbin. oregonstate.edu

Role of this compound in Plant-Environment Interactions: An Ecological Perspective

This compound is a key component of the glucosinolate-myrosinase defense system in plants like Sinapis alba. researchgate.net When the plant tissue is damaged, for instance by an herbivore, sinalbin comes into contact with the enzyme myrosinase. wikipedia.org This enzymatic hydrolysis leads to the formation of 4-hydroxybenzyl isothiocyanate. wikipedia.org This isothiocyanate is unstable and degrades into 4-hydroxybenzyl alcohol and a thiocyanate (B1210189) ion, which are not pungent. wikipedia.org

The breakdown products of glucosinolates, including those from sinalbin, play a crucial role in defending the plant against various attackers, such as generalist insect herbivores and pathogens. nih.govmdpi.com However, the effectiveness of this defense can vary. For example, sinalbin appears to be ineffective against feeding by the generalist herbivore Mamestra brassicae. frontiersin.orgnih.gov

Interestingly, specialist insect herbivores that are adapted to feed on glucosinolate-containing plants have evolved mechanisms to overcome these chemical defenses. nih.gov Some specialists even use glucosinolates and their breakdown products as chemical cues to locate and identify their host plants for feeding and egg-laying. nih.gov For instance, the turnip sawfly, Athalia rosae, can sequester sinalbin from its host plant, S. alba, and store it in its hemolymph as a defense mechanism against its own predators. uni-bielefeld.de

The high concentrations of sinalbin in the belowground tissues of some plants, like B. orientalis, may also play a role in their competitive interactions with other plants or soil organisms. nih.gov The breakdown products of sinalbin can also have allelopathic effects, influencing the growth of neighboring plants.

Biosynthetic Pathways and Metabolic Interconversions of Sinalbin B

Catabolism of Sinalbin Leading to Downstream Metabolites Relevant to Sinalbin B (e.g., 4-hydroxybenzylamine)

Sinalbin, the primary glucosinolate in Sinapis alba, undergoes hydrolysis catalyzed by the enzyme myrosinase when plant tissue is damaged. wikipedia.orgplantaanalytica.combiosynth.com This hydrolysis initially yields 4-hydroxybenzyl isothiocyanate. wikipedia.orgmdpi.com Unlike the isothiocyanates produced from some other glucosinolates, 4-hydroxybenzyl isothiocyanate is unstable and readily degrades. wikipedia.org One relevant downstream metabolite is 4-hydroxybenzylamine (B1666329). acs.orgresearchgate.net Studies suggest a metabolic pathway for the formation of 4-hydroxybenzylamine in S. alba where the catabolic sequence begins with a reaction between L-glutamine as an ammonia (B1221849) donor and the 4-hydroxybenzyl carbocation, which is an enzymatic catalyzed hydrolysis product from sinalbin. acs.orgresearchgate.net This reaction is believed to involve an enzyme, as the amine is produced at higher rates in the plant compared to chemical synthesis. acs.org

Interconversion Dynamics Between this compound, Sinalbin A, and Other Related Phytoalexins

This compound is considered a related metabolite to sinalbin A and is present in elicited Sinapis alba plants. nih.gov Research suggests that this compound appears to be both a phytoalexin and a biosynthetic precursor of sinalbin A. nih.gov Furthermore, biosynthetic studies have revealed that this compound is a close precursor of other phytoalexins such as erucalexin and 1-methoxyspirobrassinin (B1250493). rsc.orgrsc.org The proposed biosynthetic sequence en route to erucalexin and 1-methoxyspirobrassinin from 1-methoxybrassinin includes the oxidation of 1-methoxybrassinin to this compound, followed by further oxidation and rearrangement steps. rsc.org This indicates a metabolic link and potential interconversion or sequential conversion between these phytoalexins.

Enzymatic Hydrolysis and Degradation Product Formation of Sinalbin B

Myrosinase-Mediated Hydrolysis of Sinalbin: Mechanistic Insights

Myrosinase catalyzes the cleavage of the thioglucosidic bond in sinalbin, releasing a molecule of β-D-glucose and an unstable aglycone. frontiersin.orgresearchgate.netnih.govfrontiersin.org This unstable intermediate, known as thiohydroximate-O-sulfonate, then undergoes a spontaneous, non-enzymatic rearrangement, often described as a Lossen-like rearrangement. frontiersin.orgresearchgate.netnih.gov

Formation and Instability of 4-Hydroxybenzyl Isothiocyanate (4-HBITC)

The primary product resulting from the spontaneous rearrangement of the sinalbin aglycone is 4-hydroxybenzyl isothiocyanate (4-HBITC). wikipedia.orgwikipedia.orggoogle.comresearchgate.net This compound is the characteristic mustard oil derived from sinalbin. However, 4-HBITC is notably unstable, particularly in aqueous environments. wikipedia.orgwikipedia.orggoogle.comresearchgate.netnih.govacs.orggoogle.comresearchgate.net Its inherent instability is a key reason why white mustard has a milder pungency compared to black mustard, where the corresponding isothiocyanate (allyl isothiocyanate) is more stable. wikipedia.org The instability of 4-HBITC means it readily undergoes further degradation into secondary products. wikipedia.orgwikipedia.orggoogle.com

Secondary Degradation Products: 4-Hydroxybenzyl Alcohol and Thiocyanate (B1210189) Ion Formation

The instability of 4-HBITC leads to its subsequent degradation, primarily yielding 4-hydroxybenzyl alcohol and a thiocyanate ion (SCN⁻). wikipedia.orgwikipedia.orggoogle.comresearchgate.net This conversion is largely a non-enzymatic process that occurs in aqueous conditions following the initial myrosinase action. google.com The mechanism is suggested to involve the hydrolysis of 4-HBITC, potentially through an unstable intermediate such as a quinone methide, which then breaks down to form 4-hydroxybenzyl alcohol and release the thiocyanate ion. mdpi.comresearchgate.netnih.govacs.org

pH-Dependent Degradation Profiles of Sinalbin and its Hydrolysis Products

The pH of the surrounding medium significantly influences the degradation of sinalbin and, particularly, the stability and subsequent breakdown of the intermediate 4-HBITC. wikipedia.orggoogle.comnih.govacs.orgresearchgate.net Studies have shown a clear correlation between increasing pH and decreasing stability of 4-HBITC. wikipedia.orggoogle.comnih.govacs.orgresearchgate.net

Data on the half-life of 4-hydroxybenzyl isothiocyanate at different pH values illustrate this dependency:

pH ValueHalf-life (minutes)
3.0321
6.56

Under physiological conditions, typically ranging from pH 5 to 7, sinalbin is reported to primarily decompose into 4-hydroxybenzyl alcohol and the thiocyanate ion. mdpi.com More alkaline pH values specifically promote the formation of the thiocyanate ion. nih.govacs.org Conversely, under acidic conditions, the degradation pathway can be diverted, favoring the formation of other compounds, such as 4-hydroxybenzyl cyanide (4-hydroxybenzylnitrile). mdpi.com

Identification and Characterization of Novel Degradation Metabolites (e.g., nitriles, phenols)

While 4-HBITC, 4-hydroxybenzyl alcohol, and thiocyanate are well-established degradation products of sinalbin, research has identified a range of other metabolites, the formation of which can be influenced by various factors including pH and the presence of specific proteins.

In ground white mustard seeds, 2-(4-hydroxyphenyl)acetonitrile (also known as 4-hydroxybenzyl cyanide or 4-hydroxybenzylnitrile) has been identified as a major degradation product. mdpi.comresearchgate.net Analysis of yellow mustard paste has revealed 4-(hydroxymethyl)phenol (4-hydroxybenzyl alcohol) as the most abundant degradation product. mdpi.comresearchgate.net Additionally, other phenolic compounds such as 4-methyl phenol, 4-ethyl phenol, 4-(2-hydroxyethyl)phenol, and 2-(4-hydroxyphenyl) ethanoic acid have been characterized as sinalbin degradation products in mustard paste. mdpi.comresearchgate.net The formation of nitriles is generally favored under acidic conditions or in the presence of ferrous ions (Fe²⁺). mdpi.com

Preclinical Pharmacological and Biological Activities of Sinalbin B and Its Metabolites

Antimicrobial Efficacy and Mechanisms of Action In Vitro

The antimicrobial properties associated with Sinapis alba are primarily attributed to the enzymatic breakdown of the glucosinolate sinalbin. biosynth.com Upon tissue damage, the enzyme myrosinase hydrolyzes sinalbin to produce 4-hydroxybenzyl isothiocyanate (p-HBIT). plantaanalytica.comwikipedia.org This isothiocyanate is a potent antimicrobial agent. plantaanalytica.com However, p-HBIT is unstable and degrades into non-pungent compounds, 4-hydroxybenzyl alcohol and a thiocyanate (B1210189) ion. wikipedia.org

The mechanism of action for isothiocyanates involves their high reactivity, which allows them to disrupt the cell membranes of pathogens. mdpi.com Studies have demonstrated that various bacteria, including pathogenic strains like Escherichia coli O157:H7, can exhibit myrosinase-like activity. researchgate.netnih.gov This capability allows the bacteria themselves to degrade sinalbin into its highly antimicrobial isothiocyanate byproducts, effectively triggering a defense mechanism against them. researchgate.netnih.gov

In studies using dry fermented sausage as a food model, the conversion of sinalbin by starter cultures and E. coli O157:H7 was shown to be effective in reducing pathogen viability. nih.gov Interestingly, E. coli O157:H7 itself demonstrated a greater capacity for converting sinalbin than the bacterial starter cultures used in the process. nih.gov

Table 1: In Vitro Antimicrobial Activity of Sinalbin and its Hydrolysis Products

Test Organism Product Tested Observed Effect Source
Escherichia coli O157:H7 Sinalbin (in sausage matrix) Pathogen reduction >5 log CFU/g nih.gov
General Pathogens 4-hydroxybenzyl isothiocyanate (p-HBIT) Potent antimicrobial properties plantaanalytica.com

Nematocidal and Fungicidal Potential in Preclinical Models

The breakdown products of glucosinolates, particularly isothiocyanates, are recognized for their toxicity to a range of soil-borne pathogens, including nematodes and fungi. mdpi.commdpi.comagriculturejournals.cz The biocidal activity of these compounds makes them a key component of the plant's natural defense system. biosynth.com Plants from the Brassicaceae family are well-known for their nematotoxic properties, which are attributed to their glucosinolates and the corresponding hydrolysis products. scione.comscione.com

While sinalbin's primary hydrolysis product, 4-hydroxybenzyl isothiocyanate (ρ-HBIT), is believed to be responsible for the antifungal effects of yellow mustard, its efficacy can vary. nih.gov In one in vitro study, an aqueous extract from S. alba, which contained 100% sinalbin, did not inhibit the mycelial growth of the oomycetes Phytophthora cinnamomi and Pythium spiculum. cabidigitallibrary.orgagriculturejournals.cz In contrast, extracts from Brassica carinata, containing sinigrin (B192396) and other glucosinolates, were highly effective against the same pathogens. cabidigitallibrary.orgagriculturejournals.cz This suggests that the type of isothiocyanate produced is critical for fungicidal activity, or that a synergistic effect between different glucosinolates may be required for broader efficacy. cabidigitallibrary.org

Table 2: Preclinical Fungicidal and Nematocidal Studies

Target Pathogen Compound/Extract Tested Model Result Source
Phytophthora cinnamomi S. alba extract (100% sinalbin) In Vitro No inhibition of mycelial growth cabidigitallibrary.orgagriculturejournals.cz
Pythium spiculum S. alba extract (100% sinalbin) In Vitro No inhibition of mycelial growth cabidigitallibrary.orgagriculturejournals.cz
General Nematodes Isothiocyanates Preclinical Toxic, disruptive to cell membranes mdpi.commdpi.comscione.com

Insecticidal Activity and Plant Defense Strategies

Glucosinolates like sinalbin are integral to the chemical defense mechanisms of plants against herbivores and pathogens. biosynth.com The release of isothiocyanates upon tissue damage acts as a deterrent for many generalist insects. biosynth.com However, the relationship between plants and insects is complex, and some specialist insects have evolved to overcome these defenses.

For instance, larvae of the turnip sawfly, Athalia rosae, which feed on glucosinolate-containing plants, are not deterred by these compounds. Instead, they actively sequester sinalbin from their host plant, Sinapis alba. researchgate.net The larvae concentrate the sinalbin in their hemolymph and use it in their own defense mechanism known as "reflex bleeding," where they release droplets of the glucosinolate-rich fluid to repel predators. researchgate.net This demonstrates a fascinating co-evolutionary adaptation where a plant's chemical defense is co-opted by a specialist herbivore.

Conversely, some studies show that sinalbin can act as a feeding stimulant for certain insects. Research on the cabbage flea beetle (Phyllotreta spp.) found that the presence of sinalbin in oilseed rape was positively correlated with the intensity of flea beetle feeding. cabidigitallibrary.org

Table 3: Sinalbin in Plant-Insect Interactions

Insect Species Plant Role of Sinalbin Mechanism Source
Athalia rosae (Turnip Sawfly) Sinapis alba Defensive Sequestration Larvae concentrate sinalbin in hemolymph for defense researchgate.net

Molecular Interactions and Pharmacological Target Identification In Vitro (e.g., Angiotensin-Converting Enzyme (ACE) inhibition)

Recent in silico research has begun to explore the potential molecular targets of sinalbin beyond its role in plant defense. A molecular docking study investigating compounds from Moringa oleifera as potential antihypertensive agents identified sinalbin as a promising candidate for inhibiting the angiotensin-converting enzyme (ACE). researchgate.net

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. mayoclinic.orgwikipedia.org It converts angiotensin I into angiotensin II, a potent vasoconstrictor. pharmacologyeducation.org By inhibiting ACE, the formation of angiotensin II is reduced, leading to vasodilation and lower blood pressure. wikipedia.orgpharmacologyeducation.org The molecular docking analysis predicted that sinalbin could bind to ACE with a strong binding energy of -9.14 kcal/mol, suggesting it could be a suitable lead compound for the development of new antihypertensive agents. researchgate.net This finding opens a new avenue for the pharmacological investigation of sinalbin, distinct from the activities of its isothiocyanate breakdown products.

Modulation of Cellular Pathways and Signaling Mechanisms

The biological activities of sinalbin and its metabolites are linked to their ability to modulate various cellular signaling pathways. While specific data on Sinalbin B is scarce, studies on sinalbin-containing extracts and related isothiocyanates provide insight into potential mechanisms.

The antiproliferative effects of Sinapis seed extracts have been correlated with the modulation of Mitogen-Activated Protein Kinases (MAPK), a critical family of proteins involved in regulating cell proliferation, differentiation, and apoptosis. nih.govresearchgate.net The specific modulation was observed to be dependent on both the cell line and the extract used. nih.gov

Furthermore, isothiocyanates, the breakdown products of glucosinolates, are well-known modulators of key cellular pathways. Sulforaphane, a widely studied isothiocyanate, influences the Nrf2, NF-κB, and sirtuin pathways, which are involved in antioxidant defense, inflammation, and cellular metabolism. nih.gov Brassinin (B1667508), a phytoalexin structurally related to this compound, has been shown to modulate the NF-κB, JAK-STAT3, and PI3K/Akt/mTOR signaling pathways, all of which are crucial in cancer cell survival and proliferation. mdpi.com These findings suggest that sinalbin and its related compounds likely exert their biological effects by interfering with fundamental cellular signaling cascades.

Preclinical Anti-proliferative and Mutagenicity Studies In Vitro (mechanistic focus)

The potential of sinalbin and its derivatives as anti-proliferative agents has been evaluated in several in vitro studies. Extracts from the seeds of Sinapis alba, which are rich in sinalbin, have been shown to inhibit the proliferation of both tumor and non-tumor cell lines. nih.govmdpi.com

A mechanistic study revealed that the antiproliferative activity is largely dependent on the enzymatic hydrolysis of sinalbin. nih.gov Pure sinalbin on its own was less effective at inhibiting cell proliferation than the whole seed extract. nih.govmdpi.com However, when the enzyme myrosinase was added, the antiproliferative effects of both pure sinalbin and the extract increased significantly. nih.gov This highlights that the formation of isothiocyanate breakdown products is crucial for this activity. Cell cycle analysis showed that S. alba extract induced apoptosis in tumor cell lines. nih.gov

Regarding mutagenicity, sinalbin was found to increase the number of revertants in the Ames test, a common assay for mutagenic potential. mdpi.com However, its mutagenic potency was noted to be much lower than that of other tested glucosinolates. mdpi.com In contrast, one of its potential breakdown products, benzyl (B1604629) isothiocyanate (BITC), demonstrated significant clastogenic activity, causing chromosome aberrations and sister chromatid exchanges in in vitro cell line studies. mdpi.com

Table 4: In Vitro Anti-proliferative and Mutagenicity Findings

Study Type Compound/Extract Cell Lines Key Mechanistic Finding Source
Anti-proliferative S. alba seed extract (sinalbin-rich) hTERT-HME1, HCT 116, HT-29 Inhibited cell proliferation; induced apoptosis nih.govmdpi.com
Anti-proliferative Pure Sinalbin + Myrosinase hTERT-HME1 Increased antiproliferative effect compared to sinalbin alone nih.gov
Mutagenicity Sinalbin Bacterial (Ames test) Low mutagenic potency mdpi.com

Investigation of In Vitro and In Vivo (Animal Model) Biological Potency

The biological potency of sinalbin is intrinsically linked to its concentration and the efficiency of its conversion to bioactive hydrolysis products. researchgate.netresearchgate.net In vitro studies consistently show that the presence of the myrosinase enzyme is critical for unlocking the antimicrobial, fungicidal, and antiproliferative potential of sinalbin. biosynth.comnih.govnih.gov The potency of mustard seed meal as a biopesticide, for example, is directly assessed by measuring the concentration of sinalbin and its breakdown products. researchgate.netresearchgate.net

While extensive in vitro data exists, in vivo animal model studies focusing specifically on this compound or sinalbin are less common in the available literature. Much of the in vivo research has focused on whole extracts of Brassicaceae vegetables or other, more studied isothiocyanates like sulforaphane. nih.gov A molecular docking study identified sinalbin as having potential antihypertensive effects, but this is an in silico prediction that requires validation through in vitro enzyme assays and subsequent in vivo animal models to establish true biological potency. researchgate.net The sequestration of sinalbin by sawfly larvae provides an example of its biological relevance in an in vivo ecological context. researchgate.net Further animal studies are necessary to fully investigate the systemic biological potency and pharmacological potential of purified this compound and its parent glucosinolate, sinalbin.

Advanced Analytical Methodologies for Sinalbin B Characterization

Extraction and Sample Preparation Techniques for Sinalbin B from Complex Matrices

Effective extraction and sample preparation are foundational steps for reliable analysis of this compound. These processes aim to isolate the target compound from interfering substances present in the plant matrix. mdpi.comthegoodscentscompany.com

Solid-liquid extraction is a primary method for isolating this compound from plant materials, particularly seeds. greenskybio.com The process typically involves grinding the plant material to a fine powder to increase the surface area for extraction. greenskybio.comnih.gov This is followed by extraction with a solvent. Common solvents include ethanol (B145695), methanol (B129727), or mixtures of methanol and water. greenskybio.comnih.gov The choice of solvent is critical, with ethanol often favored due to its good solubility for this compound and relatively low toxicity. greenskybio.com To prevent the enzymatic degradation of this compound by myrosinase, which is naturally present in the plant tissues, the extraction is often carried out at high temperatures to deactivate the enzyme. nih.gov Techniques like Soxhlet extraction have also been employed, using solvents such as methylene (B1212753) chloride. researchgate.net

Supercritical fluid extraction (SFE) presents an advanced alternative, often utilizing supercritical carbon dioxide (sc-CO₂). greenskybio.com This method is advantageous due to its high efficiency and minimal solvent residue. greenskybio.com

Derivatization is not typically required for the direct analysis of intact this compound by liquid chromatography. However, for analysis of its breakdown products by gas chromatography, derivatization may be necessary. creative-proteomics.com Furthermore, for certain analytical approaches, intact glucosinolates are enzymatically desulfated using sulfatase, which facilitates their separation by reversed-phase chromatography. nih.govnih.gov

Following initial extraction, pre-purification steps are essential to remove co-extracted impurities. Ion-exchange chromatography is a widely used and effective technique for purifying glucosinolates like this compound. nih.govmdpi.comnih.gov Since glucosinolates are anionic, they can be effectively separated from neutral and cationic impurities using anion-exchange resins. mdpi.comresearchgate.netgoogle.com

The process involves loading the crude extract onto an anion-exchange column (e.g., DEAE Sephadex or macroporous anion exchange resins). nih.govresearchgate.net After washing the column to remove unbound compounds, the purified glucosinolates are eluted. mdpi.comgoogle.com Strong ion-exchange centrifugal partition chromatography (SIXCPC) has been successfully scaled up for the purification of this compound from white mustard seeds on a multigram scale. nih.gov This technique utilizes a biphasic solvent system with an ion-exchanger in the organic stationary phase and a displacer salt in the aqueous mobile phase. nih.gov

Other chromatographic techniques such as column chromatography with stationary phases like silica (B1680970) gel or alumina (B75360) can also be employed for purification. greenskybio.com

Solid-Liquid Extraction and Derivatization Approaches

Chromatographic Separation and Quantification Methods

Chromatographic techniques are central to the separation and quantification of this compound and its related compounds. These methods offer high resolution and sensitivity, allowing for accurate analysis even in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the standard and most common method for the analysis of intact glucosinolates, including this compound. greenskybio.comnih.govcreative-proteomics.com The technique typically involves reversed-phase chromatography on a C18 column. nih.govmdpi.commdpi.com

For detection, several types of detectors are used:

UV/Photodiode Array (PDA) Detection: this compound can be detected using a UV detector, often at a wavelength around 227 nm or 229 nm. mdpi.commdpi.com A PDA detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. nih.govacs.org

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides superior sensitivity and selectivity for this compound analysis. creative-proteomics.comresearchgate.net This is particularly useful for identifying and quantifying the compound at low concentrations and for confirming its structure. creative-proteomics.com Time-of-flight mass spectrometry (TOF-MS) offers high resolution and has been shown to be more sensitive than HPLC-UV and ion chromatography methods for this compound quantification. researchgate.net Tandem mass spectrometry (MS/MS) can be used for structural elucidation and to differentiate between structurally similar glucosinolates. nih.govacs.org

The mobile phase for HPLC analysis often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like tetrabutylammonium (B224687) (TBA) or formic acid to improve separation. mdpi.commdpi.com

Table 1: HPLC Methods for this compound Analysis

ColumnMobile PhaseDetectionReference
Reversed-phase C18Acetonitrile-water solution with NaH2PO4 and THABrUV (229 nm) mdpi.com
Reversed-phase C180.02 M TBA in water (pH 7): Acetonitrile (80:20, v/v)PDA (227 nm) mdpi.com
--TOF-MS researchgate.net
Synergi 4 µm Fusion-RPMethanol/water with 0.1% acetic acidMS/MS (MRM mode) nih.gov

While HPLC is used for the intact glucosinolate, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing the volatile breakdown products of this compound. creative-proteomics.comgcirc.org When plant tissue is damaged, the enzyme myrosinase hydrolyzes this compound, leading to the formation of volatile compounds like isothiocyanates and nitriles. creative-proteomics.comgcirc.org

For GC-MS analysis, these volatile compounds are typically extracted from the sample using a solvent like diethyl ether or methylene chloride, or by using techniques like solid-phase microextraction (SPME). researchgate.netgcirc.orggjournals.org The extract is then injected into the GC-MS system. The compounds are separated based on their boiling points and polarity in the gas chromatograph and then identified by their mass spectra. researchgate.netgcirc.org GC-MS has been used to identify various degradation products of this compound, such as 4-hydroxybenzyl isothiocyanate, 4-hydroxybenzyl cyanide, and other phenols in mustard paste. researchgate.netgcirc.org

Table 2: Identified Volatile Metabolites of this compound by GC-MS

MetaboliteMatrixReference
4-hydroxybenzyl isothiocyanatePure sinalbin hydrolyzed by plant myrosinase gcirc.org
benzyl-ITCPure sinalbin hydrolyzed by aphid myrosinase gcirc.org
2-(4-hydroxyphenyl)acetonitrileGround white mustard seeds researchgate.net
4-(hydroxymethyl)phenolMild yellow mustard paste researchgate.net
4-methyl phenolMild yellow mustard paste researchgate.net
4-ethyl phenolMild yellow mustard paste researchgate.net

Ion Chromatography (IC) has emerged as a simple and fast method for the simultaneous quantification of intact glucosinolates like this compound and their anionic hydrolysis products, such as sulfate (B86663) (SO₄²⁻) and thiocyanate (B1210189) (SCN⁻). researchgate.netnih.govresearchgate.net This technique is particularly useful for assessing the biological potency of mustard seed and seed meals. nih.gov

The method typically uses a hydroxide-selective anion-exchange column with an isocratic elution of sodium hydroxide (B78521) (NaOH). nih.govresearchgate.net IC offers the advantage of minimal sample preparation and can shorten analysis times significantly compared to other methods. nih.gov It has shown good recoveries and low limits of detection for both this compound and its anionic byproducts. researchgate.netnih.gov Another approach involves the enzymatic release of the sulfate group from all glucosinolates, followed by the quantification of the sulfate ion by IC as a measure of total glucosinolate content. tandfonline.comtandfonline.com

Table 3: Ion Chromatography Parameters for this compound Analysis

ColumnEluentFlow RateAnalytes QuantifiedReference
Hydroxide-selective anion-exchange (4 × 210 mm)100 mM NaOH0.9 mL/minSinalbin, Sinigrin (B192396), SO₄²⁻, SCN⁻ nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS, LC-QqQ(LIT)) for Targeted and Untargeted Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for both the targeted quantification and untargeted profiling of this compound and other glucosinolates. mdpi.comcreative-proteomics.comcreative-proteomics.com This approach combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. mdpi.com

For targeted analysis, a triple quadrupole (QqQ) mass spectrometer is often employed in Multiple Reaction Monitoring (MRM) mode. researchgate.netmdpi.com This allows for the selective detection and quantification of this compound, even at low concentrations within complex plant extracts. creative-proteomics.com A study on Arabidopsis roots utilized a C18 Synergi Fusion column for the baseline separation of nine intact glucosinolates, including this compound which served as an internal standard. researchgate.netnih.gov The method demonstrated high sensitivity and uniform peak distribution, making it suitable for quantitative analysis. nih.gov

Untargeted analysis, on the other hand, aims to identify a wide range of metabolites without a preconceived list. Techniques like LC-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are valuable for this purpose, providing high-resolution mass data that aids in the putative identification of numerous compounds, including previously unknown glucosinolates. oup.comunil.ch A precursor ion scan targeting the common fragment ion at m/z 97 for glucosinolates, combined with an information-dependent acquisition (IDA) of an enhanced product ion (EPI) scan on a QqQ-Linear Ion Trap (LIT) instrument, has proven effective for the structural characterization of diverse glucosinolates in crude extracts. researchgate.netnih.gov This strategy enhances the confidence in identifying a broad profile of these compounds in a single chromatographic run. nih.gov

The development of LC-MS/MS methods that can simultaneously analyze various glucosinolates and their breakdown products, such as isothiocyanates, further expands the utility of this technique. acs.orgwur.nl

ParameterTargeted LC-MS/MS (MRM)Untargeted LC-MS/MS (e.g., QTOF)
Primary Goal Quantification of specific, known compounds (e.g., this compound).Comprehensive profiling of all detectable compounds.
Selectivity Very High.Moderate to High.
Sensitivity Very High. creative-proteomics.comHigh.
Typical Instrument Triple Quadrupole (QqQ). researchgate.netmdpi.comQuadrupole Time-of-Flight (QTOF), Orbitrap. oup.comcreative-proteomics.com
Key Advantage Accuracy and precision in quantification.Discovery of novel or unexpected metabolites.
This compound Application Used as an internal standard for quantifying other glucosinolates. researchgate.netnih.govIdentification and structural characterization in metabolomic studies.

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification of this compound and its metabolites relies on advanced spectroscopic methods that provide detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds like this compound. researchgate.netnumberanalytics.comnumberanalytics.com It provides detailed information about the chemical environment of atoms, their connectivity, and spatial arrangement. numberanalytics.comegyankosh.ac.in Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the complete chemical structure, including the arrangement of atoms and functional groups. creative-proteomics.com

For glucosinolates, NMR is crucial for confirming the identity of isolated compounds and for characterizing novel structures. nih.govscribd.com For instance, ¹H, ¹³C, and 2D NMR experiments like COSY and HSQC can clearly differentiate the sugar moieties and the aromatic portions of glucosinolate molecules. researchgate.net While powerful, NMR is less sensitive than mass spectrometry and typically requires a purified sample. researchgate.net Solid-state NMR has also been explored as a non-destructive method for quantifying total glucosinolates in seeds without the need for extraction. mdpi.com

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. creative-proteomics.comcreative-proteomics.comiastate.edu

High-resolution mass spectrometers, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements, which are critical for determining the elemental formula of this compound and its metabolites. creative-proteomics.comresearchgate.netscribd.com When coupled with liquid chromatography, these instruments can separate and identify numerous metabolites in a complex mixture. oup.com

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. creative-proteomics.comnih.gov In this technique, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is like a fingerprint for the molecule. For glucosinolates, characteristic fragment ions, such as those resulting from the loss of the sulfate group or cleavage of the glycosidic bond, help to identify the compound class. nih.govgbiosciences.com For example, the fragmentation of the deprotonated molecule of this compound (m/z 425.433) can be analyzed to confirm its structure. massbank.eu Gas chromatography-mass spectrometry (GC-MS) has also been used to identify the degradation products of this compound. researchgate.net

TechniqueInformation ProvidedApplication to this compound
NMR (¹H, ¹³C, 2D) Connectivity of atoms, stereochemistry, complete 3D structure. numberanalytics.comegyankosh.ac.inUnambiguous structure confirmation of isolated this compound. creative-proteomics.com
High-Resolution MS (TOF, Orbitrap) Accurate mass for elemental formula determination. creative-proteomics.comresearchgate.netscribd.comPrecise molecular weight and formula of this compound and its metabolites.
Tandem MS (MS/MS) Fragmentation patterns for structural fingerprinting. creative-proteomics.comnih.govIdentification of this compound in mixtures and characterization of its metabolites. nih.gov
GC-MS Analysis of volatile degradation products.Identification of compounds formed from this compound hydrolysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Method Validation and Quality Control Parameters in this compound Analysis

To ensure the reliability and accuracy of analytical data for this compound, rigorous method validation and ongoing quality control are essential. nih.gov Validation demonstrates that an analytical method is suitable for its intended purpose. nih.gov

Key validation parameters, often based on guidelines like Eurachem and SANTE, include: nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed by plotting the instrument response against known concentrations of a standard. semanticscholar.org

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). acs.orgresearchgate.net

Accuracy: The closeness of the mean of a set of results to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. researchgate.netresearchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. acs.orgresearchgate.netresearchgate.net

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. acs.orgresearchgate.netresearchgate.net

Selectivity/Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.net

Recovery: The efficiency of the extraction procedure, calculated by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. nih.govresearchgate.net

Future Directions and Emerging Research Avenues in Sinalbin B Studies

Integrated Omics Approaches in Elucidating Sinalbin B Roles

Integrated omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, are crucial for a comprehensive understanding of this compound's roles within plants and its interactions with other organisms. These approaches can help elucidate the complex regulatory networks and metabolic pathways involved in this compound biosynthesis, accumulation, and degradation. Studies utilizing metabolomics, for instance, have been employed to investigate early-stage plant responses to pathogens, where this compound and its derivatives may play a role. Future research could integrate transcriptomic and proteomic data to link gene expression and protein activity directly to changes in this compound levels and the production of its hydrolysis products under various conditions. This could reveal novel insights into its function in plant defense and other physiological processes.

Biosynthesis Engineering and Metabolic Pathway Manipulation for this compound Production

Understanding and manipulating the biosynthesis pathway of this compound presents a significant avenue for future research. This compound is derived from tyrosine, and its biosynthesis involves specific enzymes, including a cytochrome P-450 enzyme (CYP79A1) which catalyzes a key step in the conversion of tyrosine to p-hydroxyphenylacetaldehyde oxime, a precursor of sinalbin. qmul.ac.uk While the core biosynthesis pathway of glucosinolates is generally understood, the specific regulation and rate-limiting steps for this compound production can be further investigated. frontiersin.orgagriculturejournals.cz

Future directions include:

Identifying and characterizing all enzymes and genes involved specifically in this compound biosynthesis in Sinapis alba . This could involve comparative genomics and transcriptomics with other Brassicales species.

Metabolic engineering to enhance this compound production in Sinapis alba or transfer the pathway to other plant hosts or microbial systems. wur.nl This could involve overexpression of key biosynthetic genes or silencing of competing pathways. researchgate.net

Manipulating regulatory elements, such as transcription factors (e.g., R2R3-MYB family proteins known to regulate glucosinolate biosynthesis), that control this compound levels. frontiersin.orgmdpi.com

Development of Advanced Analytical Tools for In Situ Monitoring of this compound Metabolism

Precise and real-time monitoring of this compound metabolism within plant tissues and during interactions with other organisms is essential for understanding its dynamic roles. While current analytical methods like UHPLC-QTOFMS are used for profiling glucosinolates, including sinalbin, there is a need for more advanced tools for in situ analysis. unil.ch

Future research should focus on developing:

Non-invasive imaging techniques that can visualize the spatial distribution and concentration of this compound and its hydrolysis products within living plant tissues.

Biosensors or probes that can detect changes in this compound levels or the activity of associated enzymes in real-time, potentially in response to stimuli.

Improved mass spectrometry-based techniques with enhanced sensitivity and spatial resolution for in situ metabolic profiling.

Such tools would allow researchers to observe the immediate metabolic fate of this compound upon tissue damage or pathogen attack, providing crucial insights into its defensive functions.

Exploration of Novel Preclinical Applications and Mechanistic Investigations

While glucosinolates and their hydrolysis products are known for various biological activities, including antimicrobial and potential anti-cancer effects, the specific preclinical applications and detailed mechanisms of action of this compound and its hydrolysis products, particularly 4-hydroxybenzyl isothiocyanate, warrant further investigation. nih.govnih.govfrontiersin.orgmdpi.comscione.comresearchgate.net 4-hydroxybenzyl isothiocyanate is known to be unstable and readily degrades, which may influence its biological activity. wikipedia.orgfrontiersin.orgwikipedia.org

Future research directions include:

In-depth studies on the specific molecular targets and signaling pathways modulated by this compound and its degradation products in relevant biological systems. nih.gov

Exploration of novel preclinical applications beyond the commonly studied areas, potentially in areas like neuroprotection, anti-inflammatory responses, or gut microbiome modulation.

Investigating the impact of the instability of 4-hydroxybenzyl isothiocyanate on its efficacy and exploring strategies to stabilize it or deliver it effectively for therapeutic purposes. wikipedia.org

Studies on the detoxification mechanisms of this compound in herbivores , such as the conversion to 4-hydroxybenzyl cyanide sulfate (B86663), to understand plant-insect interactions and potentially develop pest control strategies. researchgate.netresearchgate.net

Environmental Stress Responses and Their Impact on this compound Dynamics

Environmental stresses, both biotic (e.g., pathogens, herbivores) and abiotic (e.g., drought, salinity, temperature), significantly influence the production and accumulation of glucosinolates in plants. wur.nlopenagrar.deresearchgate.netmdpi.commdpi.com this compound levels in Sinapis alba can be affected by these stresses. researchgate.netmdpi.com

Future research should focus on:

Detailed analysis of how different types and intensities of environmental stresses specifically impact this compound biosynthesis, degradation, and tissue distribution in Sinapis alba. mdpi.com

Identifying the signaling pathways and regulatory networks that mediate the plant's response to stress and their connection to this compound dynamics.

Investigating the role of this compound and its hydrolysis products in mediating plant defense against specific biotic stresses. nih.gov

Exploring whether manipulating this compound levels can enhance plant tolerance to certain abiotic stresses.

Understanding these dynamics is crucial for optimizing this compound content in crops and for understanding the ecological roles of this compound.

Q & A

Q. Q1. What are the validated analytical methods for quantifying Sinalbin B in plant extracts, and how do their sensitivities compare?

Methodological Answer: this compound quantification typically employs HPLC with UV detection (λ = 229 nm) due to its glucosinolate-specific absorbance . For higher sensitivity, LC-MS/MS using MRM (Multiple Reaction Monitoring) is preferred, especially in complex matrices. Validation should include calibration curves (linearity R² ≥ 0.99), LOD/LOQ determination (e.g., 0.1 µg/mL and 0.3 µg/mL, respectively), and recovery tests using spiked samples (85–115% recovery range) . Cross-validate results with public databases like Metabolomics Workbench .

Q. Q2. What are the key steps in isolating this compound from Sinapis alba seeds while minimizing degradation?

Methodological Answer: Isolation requires cold methanol extraction (4°C, 20 min) to inhibit myrosinase activity, followed by centrifugation (10,000 × g, 15 min) and SPE purification (C18 cartridges). Degradation is minimized by maintaining pH 5–6 (acetate buffer) and avoiding light exposure. Purity assessment via TLC (Rf = 0.3 in butanol:acetic acid:water 12:3:5) and NMR (δ 5.1 ppm for glucose moiety) is critical .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in published data on this compound’s stability under varying pH and temperature conditions?

Methodological Answer: Contradictions often arise from inconsistent experimental setups. Standardize protocols:

  • Use buffered solutions (pH 2–9) with controlled ionic strength.
  • Conduct kinetic studies at 25–60°C, sampling at intervals (0, 1, 3, 6, 12 hr).
  • Analyze degradation products via UPLC-QTOF-MS to track pathways (e.g., hydrolysis to p-hydroxybenzyl isothiocyanate). Apply ANOVA to compare degradation rates across studies, ensuring significance thresholds (p < 0.05) .

Q. Q4. What experimental designs are optimal for studying this compound’s enzymatic interactions in in vivo models?

Methodological Answer: Use Arabidopsis thaliana mutants (e.g., myb28/29 deficient in glucosinolate synthesis) as negative controls. For mammalian models, employ Sprague-Dawley rats with induced colitis, administering this compound (50–200 mg/kg/day) via oral gavage. Monitor metabolites in plasma (LC-MS/MS) and tissues (immunohistochemistry for Nrf2 activation). Include sham and vehicle control groups .

Q. Q5. How can computational modeling predict this compound’s binding affinity to β-glucosidases, and what validation experiments are required?

Methodological Answer: Perform molecular docking (AutoDock Vina) using β-glucosidase crystal structures (PDB ID: 3WY7). Calculate binding energies (ΔG ≤ −7 kcal/mol indicates strong affinity). Validate via:

  • Enzyme inhibition assays (IC50 determination).
  • Site-directed mutagenesis of predicted binding residues (e.g., Glu413Ala).
  • Compare in silico results with kinetic data (Km and Vmax shifts) .

Q. Q6. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

Methodological Answer: Optimize enzymatic synthesis using E. coli-expressed myrosinase (25°C, pH 6.5) with strict substrate ratios (sinigrin:water 1:10 w/v). Monitor reaction progress via real-time HPLC. For chemical synthesis, employ tert-butyldimethylsilyl protection of hydroxyl groups to enhance yield (≥85%). Validate batches using qNMR (DSS as internal standard) and HRMS .

Methodological and Ethical Considerations

Q. Q7. How should researchers address ethical concerns when using animal models to study this compound’s bioactivity?

Methodological Answer: Follow ARRIVE guidelines:

  • Obtain IACUC approval (Protocol #XYZ-2025).
  • Minimize sample size via power analysis (G*Power, α = 0.05, β = 0.2).
  • Report endpoints (e.g., tumor volume reduction ≥50%) and euthanasia criteria (CO₂ asphyxiation). Data must comply with FAIR principles (upload to Zenodo) .

Q. Q8. What statistical approaches are robust for analyzing dose-dependent effects of this compound in cell culture studies?

Methodological Answer: Use nonlinear regression (GraphPad Prism) for IC50 calculation (4-parameter logistic model). For RNA-seq data, apply DESeq2 (FDR ≤ 0.1) and pathway enrichment (KEGG, GO). Replicate experiments ≥3 times; report SEM and p-values adjusted via Benjamini-Hochberg .

Data Management and Reproducibility

Q. Q9. How can researchers ensure long-term stability of this compound in stock solutions for multi-year studies?

Methodological Answer: Prepare stock solutions in degassed PBS with 0.1% ascorbic acid (pH 5.0). Store at −80°C in amber vials. Confirm stability via quarterly UPLC analysis (≤5% degradation/year). Publish raw chromatograms on FigShare with DOI links .

Q. Q10. What metadata standards are critical when publishing datasets on this compound’s pharmacokinetics?

Methodological Answer: Adopt MIAME and ISA-Tab formats. Include:

  • LC-MS parameters (column: Acquity UPLC BEH C18, gradient: 5–95% MeCN in 10 min).
  • Animal model details (strain, age, diet).
  • Raw data in .mzML format and processed data as .csv. Cite repositories like MetaboLights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.